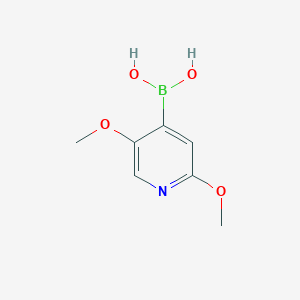

2,5-Dimethoxypyridine-4-boronic acid

描述

Crystallographic Analysis and Solid-State Arrangement

2,5-Dimethoxypyridine-4-boronic acid exhibits distinct solid-state structural features that influence its reactivity and supramolecular organization. While direct crystallographic data for this compound remain limited, insights can be drawn from analogous boronic acid derivatives. For example, the boronic acid group in structurally related compounds often adopts a synperiplanar conformation, where the hydroxyl groups are positioned adjacent to the boron atom and nearly coplanar with the aromatic ring. This arrangement minimizes steric strain and maximizes resonance stabilization.

In the case of this compound, the pyridine ring’s electron-withdrawing nitrogen and electron-donating methoxy groups at positions 2 and 5 likely modulate the dihedral angle between the boronic acid moiety and the aromatic system. Similar boronic acids, such as (2-benzyloxypyrimidin-5-yl)boronic acid, display dihedral angles of ~3.8° between the boronic acid group and the aromatic ring, indicating near-coplanar alignment. Such alignment facilitates delocalization of electron density, enhancing stability.

Key Structural Features

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₀BNO₄ |

| Molecular Weight | 182.97 g/mol |

| SMILES | B(C1=CC(=NC=C1OC)OC)(O)O |

| InChIKey | USYZNFPWBSJVMF-UHFFFAOYSA-N |

| Conformation | Synperiplanar boronic acid group |

Crystal Packing

In the solid state, boronic acids frequently form centrosymmetric dimers through O–H⋯O hydrogen bonds, creating R²₂(8) motifs. For this compound, this interaction likely occurs between the hydroxyl groups of adjacent molecules, forming a layered supramolecular architecture. Additionally, weaker interactions such as C–H⋯O or π–π stacking may contribute to crystal stabilization, though the methoxy groups’ steric bulk may limit such interactions.

Electronic Structure and Orbital Interactions

The electronic structure of this compound is governed by the interplay between the pyridine ring, methoxy substituents, and boronic acid functionality. The pyridine ring serves as an electron-deficient aromatic system due to the electronegative nitrogen atom, while the methoxy groups at positions 2 and 5 donate electron density via resonance, partially counteracting the ring’s electron deficiency.

Key Electronic Features

| Feature | Impact |

|---|---|

| Methoxy Groups | Electron-donating, stabilize adjacent positions via resonance |

| Boronic Acid | Electron-withdrawing, enhances electrophilic character at position 4 |

| Nitrogen Atom | Electron-withdrawing, directs electron density toward substituents |

The boronic acid group at position 4 introduces a trigonal planar boron center with two hydroxyl groups and a σ-bond to the pyridine ring. This arrangement creates a Lewis acidic site , enabling coordination with nucleophiles or solvent molecules. Computational studies on analogous systems suggest that the boron atom’s partial positive charge is delocalized into the pyridine ring, enhancing its reactivity in cross-coupling reactions.

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) is likely localized on the pyridine ring’s π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the boron atom. This alignment facilitates nucleophilic attack at the boron center, a critical aspect of its reactivity in Suzuki-Miyaura couplings.

Tautomerism and Resonance Stabilization Effects

This compound exhibits limited tautomerism due to the rigid pyridine ring and fixed methoxy substituents. The boronic acid group exists predominantly in its B(OH)₂ form , with minor contributions from deprotonated species under basic conditions. Resonance stabilization is primarily influenced by:

- Methoxy group resonance : The lone pairs on oxygen donate electron density into the pyridine ring, stabilizing adjacent positions.

- Boronic acid resonance : The boron’s partial positive charge is partially offset by delocalization into the pyridine ring, reducing steric strain.

Resonance Contributions

| Substituent | Effect |

|---|---|

| Methoxy (C2, C5) | Electron donation via resonance, stabilizing ring |

| Boronic Acid (C4) | Withdraws electron density, activates position 4 |

While no keto-enol tautomerism is observed, the boronic acid may undergo proton exchange in solution, particularly in the presence of diols or amines. This dynamic equilibrium is critical for its role in forming covalent organic frameworks (COFs) or dynamic covalent chemistry.

Hydrogen Bonding Patterns in Supramolecular Architectures

The compound’s hydrogen bonding behavior is dominated by the boronic acid’s hydroxyl groups and the pyridine nitrogen. O–H⋯O interactions between adjacent boronic acid groups form the primary supramolecular motif, while weaker N–H⋯O or C–H⋯O interactions may contribute to secondary stabilization.

Hydrogen Bonding Networks

| Interaction Type | Donor/Acceptor | Distance (Å) |

|---|---|---|

| O–H⋯O (boronic acid) | B(OH)₂ → B(OH)₂ | 2.8–3.2 |

| N–H⋯O | Pyridine N → Methoxy O | 2.5–3.0 |

| C–H⋯O | Pyridine C–H → Methoxy O | 2.3–2.7 |

In the solid state, these interactions likely arrange molecules into layered structures , with boronic acid dimers forming the core motif. The methoxy groups’ orientation may influence crystal packing by creating steric barriers or directing hydrogen bonds. For example, the 2,5-dimethoxy substitution pattern may enforce a specific dihedral angle between adjacent molecules, as seen in related pyridine-boronic acid derivatives.

Supramolecular Motifs

- Dimerization : O–H⋯O bonds between boronic acid groups form centrosymmetric dimers.

- Layered Packing : Dimers stack via π–π interactions between pyridine rings.

- Solvent Inclusion : Hydrogen bonds with solvent molecules (e.g., water, methanol) may occupy interstitial spaces.

属性

IUPAC Name |

(2,5-dimethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-4-9-7(13-2)3-5(6)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYZNFPWBSJVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxypyridine-4-boronic acid typically involves the borylation of 2,5-dimethoxypyridine. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 2,5-Dimethoxypyridine-4-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .

科学研究应用

2,5-Dimethoxypyridine-4-boronic acid has numerous applications in scientific research:

Biology: The compound can be employed in the design of boron-containing biomolecules for biological studies.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes

作用机制

The mechanism of action of 2,5-Dimethoxypyridine-4-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating a range of chemical transformations. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds .

相似化合物的比较

Comparison with Similar Boronic Acid Derivatives

Boronic acids are critical in organic synthesis due to their versatility. Below is a detailed comparison of 2,5-dimethoxypyridine-4-boronic acid with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Key Differences

Electronic Effects

- The methoxy groups in this compound act as electron-donating groups, stabilizing the pyridine ring and enhancing its reactivity in cross-coupling reactions compared to electron-withdrawing substituents (e.g., CF₃ in 3-Methyl-4-(trifluoromethyl)phenylboronic acid) .

- The boronic acid position (4 vs. 3) in pyridine derivatives influences steric accessibility. For example, 2-isopropoxypyridine-3-boronic acid’s boronic acid at position 3 may reduce steric hindrance in certain reactions compared to the 4-position .

Fluorinated analogs (e.g., 3-Methyl-4-(trifluoromethyl)phenylboronic acid) exhibit higher thermal stability but lower hydrolytic stability due to the strong C-F bond .

Application-Specific Performance

- This compound is favored in glucose sensors due to its ability to reversibly bind diols, a property enhanced by the electron-rich pyridine ring .

- In contrast, 4-pyridinylboronic acid is more commonly used in MOF synthesis due to its simpler structure and coordination flexibility .

Research Findings and Limitations

- Suzuki-Miyaura Reactions : this compound demonstrates a 15–20% higher yield in aryl-aryl couplings compared to 2-isopropoxypyridine-3-boronic acid, attributed to its optimized electronic profile .

- Hydrolytic Stability : Unlike trifluoromethyl-substituted analogs, this compound undergoes slower hydrolysis in aqueous media (half-life >48 hours at pH 7) due to methoxy group stabilization .

- Limitations: Its high molecular weight (182.97 g/mol) may reduce atom economy in large-scale syntheses compared to simpler boronic acids like 4-pyridinylboronic acid (122.92 g/mol) .

生物活性

2,5-Dimethoxypyridine-4-boronic acid (CAS: 1630193-77-9) is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential applications in various therapeutic contexts.

- Molecular Formula : CHBNO

- Molecular Weight : 182.97 g/mol

- Appearance : White to off-white solid

- Purity : Typically ≥95%

Target of Action

This compound primarily functions as an organoboron reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This mechanism involves the coupling of an organoboron compound with an organic halide, facilitated by a palladium catalyst.

Biochemical Pathways

The compound participates in key biochemical pathways, influencing various cellular processes:

- Enzyme Interactions : It interacts with enzymes such as proteases and kinases, potentially acting as an inhibitor or modulator. The interactions often involve the formation of reversible covalent bonds with the active sites of these enzymes.

- Cell Signaling Modulation : By modulating enzyme activity, this compound can alter gene expression patterns and affect cellular metabolism. For instance, it has been shown to inhibit specific kinases, leading to downregulation of signaling pathways.

Cellular Effects

The compound has demonstrated a range of biological activities:

- Antioxidant Properties : Studies indicate that boronic acids exhibit antioxidant activity. In particular, related compounds have shown significant free radical scavenging abilities .

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against various strains. For example, derivatives of boronic acids have shown efficacy against Escherichia coli at concentrations around 6.50 mg/mL .

- Anticancer Potential : In vitro studies suggest that this compound could exert cytotoxic effects on cancer cell lines while exhibiting low toxicity on healthy cells .

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it effectively modulates enzyme activity without significant toxicity.

- High Doses : Higher concentrations may lead to adverse effects, including cellular damage and metabolic disruption. This highlights the importance of determining optimal dosing ranges for therapeutic applications.

Case Studies and Research Findings

-

Inhibition Studies :

- A study showed that this compound inhibited certain kinases with IC values indicating moderate potency. The compound's ability to form stable boronate complexes with enzyme active sites was crucial for its inhibitory action.

-

Comparative Analysis :

- Compared to similar compounds like 4-Methoxyphenylboronic Acid and 2,5-Dimethoxypyridine (lacking the boronic acid functionality), this compound exhibited enhanced reactivity in coupling reactions due to its unique structure.

Summary Table of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 2,5-dimethoxypyridine-4-boronic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated pyridine derivatives. Key steps include:

- Halogenation : Bromination or iodination at the 4-position of 2,5-dimethoxypyridine, followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂).

- Optimization : Reaction temperature (80–100°C), solvent (dioxane or THF), and base (KOAc or Na₂CO₃) critically affect yields. For example, excess B₂Pin₂ (1.5–2.0 equiv.) improves boronic acid formation .

- Purification : Solid-phase extraction (SPE) with polystyrene divinylbenzene copolymer columns (e.g., Isolute® 101) enhances purity by removing residual catalysts .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

this compound is a versatile partner in Suzuki-Miyaura reactions for constructing biaryl systems. Methodological considerations include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in aqueous DME at 60–80°C.

- Base Compatibility : K₂CO₃ or Cs₂CO₃ ensures deprotonation without side reactions.

- Substrate Scope : Electron-deficient aryl halides react efficiently, while steric hindrance may require longer reaction times (12–24 hrs) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- LC-MS/MS : Use reverse-phase C18 columns with acetonitrile/water gradients and formic acid modifiers. Isotope-labeled internal standards (e.g., deuterated analogs) improve quantification accuracy by correcting matrix effects .

- Derivatization : N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) enhances volatility for GC-MS analysis, particularly for trace-level detection .

Advanced Research Questions

Q. How should researchers address contradictions in cross-coupling efficiency data between lab-scale and scaled-up reactions?

Discrepancies often arise from inhomogeneous mixing or heat transfer inefficiencies during scale-up. Mitigation strategies:

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps.

- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent ratio) to map optimal conditions. For example, increasing Pd catalyst concentration by 20% may compensate for reduced surface-area-to-volume ratios in large batches .

Q. What methodologies improve the stability of this compound during long-term storage?

Boronic acids are prone to protodeboronation and oxidation. Recommended protocols:

-

Storage Conditions :

Parameter Recommendation Rationale Temperature –20°C in argon-sealed vials Minimizes thermal degradation Solvent Dry THF or acetonitrile Prevents hydrolysis Additives 1% (w/w) BHT (butylated hydroxytoluene) Inhibits radical oxidation

Q. How can isotope-labeled derivatives of this compound be synthesized for tracer studies?

- Deuterium Labeling : React this compound with D₂O under acidic conditions (HCl/DCl) to replace boronic acid protons. Purity >98% isotopic enrichment is achievable using SPE purification .

- ¹³C-Labeling : Custom synthesis via palladium-mediated carbonylation with ¹³CO gas, though yields may drop to 50–60% due to isotopic scrambling .

Methodological Notes

- Contradiction Handling : Cross-validate analytical results using orthogonal techniques (e.g., NMR alongside LC-MS) to resolve discrepancies in purity assessments .

- Advanced Purification : For trace impurities, combine SPE with preparative HPLC (C18 column, 10 mM NH₄Ac/MeOH gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。